Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)-

Description

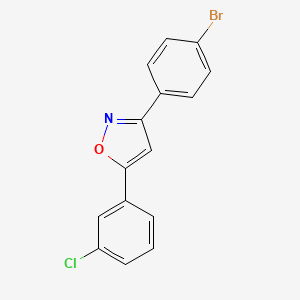

Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)-, is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 3 and a 3-chlorophenyl group at position 5. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry.

Properties

CAS No. |

651021-75-9 |

|---|---|

Molecular Formula |

C15H9BrClNO |

Molecular Weight |

334.59 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C15H9BrClNO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |

InChI Key |

BHQAAUBUBPHCDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with 3-chlorobenzohydroxamic acid under acidic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that isoxazole derivatives exhibit antiviral activities. For instance, a study identified several isoxazolidine and isoxazole sulfonamides that inhibited HIV-1 replication in human CD4+ lymphocytic T cells. The inhibition was attributed to structural features of the compounds, suggesting that modifications to the isoxazole core could enhance efficacy against viral infections .

Antitubercular Activity

Another significant application is in the development of antitubercular agents. Compounds derived from isoniazid, including those with the isoxazole structure, were synthesized and characterized for their potential as antitubercular drugs. The study highlighted the importance of substituents on the isoxazole ring for enhancing biological activity .

Anti-inflammatory and Analgesic Effects

Isoxazole derivatives have also been recognized for their anti-inflammatory and analgesic properties. Various studies have shown that 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives can effectively reduce inflammation and pain, making them candidates for therapeutic agents in pain management .

Veterinary Medicine

Endoparasitic Control

A notable application of 3-(4-bromophenyl)-5-(3-chlorophenyl)-isoxazole is in veterinary medicine for controlling endoparasites. Research indicates that these compounds are effective against various internal parasites in animals, making them valuable in developing veterinary pharmaceuticals aimed at improving animal health .

Cosmetic Formulations

Skin Bioavailability and Efficacy

In cosmetic science, isoxazole derivatives are being explored for their role in enhancing skin bioavailability of active ingredients. The ability of these compounds to penetrate skin layers can improve the efficacy of topical formulations. Recent studies have focused on optimizing formulations using experimental design techniques to assess the interaction effects of various raw materials with isoxazole compounds .

Data Table: Summary of Applications

Case Studies

- HIV-1 Inhibition Study : A library screening of isoxazolidine and isoxazole sulfonamides revealed four compounds with significant inhibitory effects on HIV-1 replication. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions affect antiviral potency .

- Antitubercular Drug Development : A series of isoxazole-based compounds were synthesized from isoniazid and evaluated for their antitubercular activity. The study found that certain modifications led to enhanced activity compared to traditional treatments, highlighting the therapeutic potential of these derivatives .

- Veterinary Application Research : A patent detailed the use of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acids for combating endoparasites in veterinary settings, demonstrating their effectiveness and paving the way for new veterinary medicines .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-(3-Chlorophenyl)-5-(Difluoromethyl)-4-Nitro-4,5-Dihydroisoxazole (2e)

- Structure : Shares the 4-bromophenyl and 3-chlorophenyl groups but includes a difluoromethyl and nitro group on the dihydroisoxazole ring.

- Spectroscopy : The $^{19}\text{F NMR}$ spectrum shows a triplet at δ −128.53 ppm due to the difluoromethyl group, while $^{1}\text{H NMR}$ reveals a singlet (δ 6.57 ppm) for the aromatic proton adjacent to substituents. MS data ([M-H]⁻ at m/z 431) confirm molecular weight ().

- Synthetic Yield : 50%, lower than simpler triazole-thione derivatives (75–82%, ), likely due to the complexity of introducing multiple functional groups.

Triazole-Thione Derivatives (19a, 20a, 21a)

- Structure : Replace the isoxazole core with a triazole-thione ring but retain the 4-bromophenyl and 3-chlorophenyl substituents. Additional substituents include morpholinyl (19a), phenylpiperazinyl (20a), and fluorophenylpiperazinyl (21a) groups.

- Synthetic Efficiency : Higher yields (75–82%) compared to 2e, attributed to straightforward condensation and cyclization steps ().

Heterocyclic Core Modifications

Pyrazole Derivatives

- Example: 3-(4-Bromophenyl)-5-(1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl)-4,5-Dihydropyrazole-1-Carbothioamide (4a) Structure: Pyrazole core with 4-bromophenyl and 3-chlorophenyl groups. Synthetic Yield: 71% (), comparable to triazole-thiones. Activity: Anti-inflammatory activity noted in related oxadiazole derivatives (59.5–61.9% inhibition vs. indomethacin’s 64.3%, ).

Thiazole and Oxadiazole Derivatives

- Example : 2-[3-(4-Bromophenyl)Propan-3-One]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole

Crystallographic and Isostructural Comparisons

- Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5) :

- Structure : Thiazole derivatives with 4-chlorophenyl (4) and 4-bromophenyl (5) substituents.

- Crystallography : Identical crystal packing despite halogen substitution, attributed to similar van der Waals radii (Cl: 1.75 Å, Br: 1.85 Å). Slight adjustments in bond angles accommodate bromine’s larger size ().

- Implications : Predictable solid-state behavior aids in material design for therapeutic or optoelectronic applications.

Characterization

- NMR : Distinctive $^{19}\text{F}$ and $^{13}\text{C}$ signals in 2e (e.g., $^{13}\text{C}$ δ 113.43 ppm for CF$_2$) confirm functional groups ().

- Mass Spectrometry : Molecular ion peaks ([M-H]⁻ at m/z 431 for 2e) align with theoretical values ().

Tabulated Comparison of Key Compounds

Biological Activity

Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)- has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

The molecular formula for Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)- is . It exhibits a melting point of 196-197°C and has been characterized using various spectroscopic techniques:

-

FTIR : Characteristic peaks include:

- Aromatic C-H stretching: ~3073 cm

- C=N stretching: ~1574 cm

- C=C stretching: ~1485 cm

-

NMR : Key signals observed in DMSO include:

- Methyl (-OCH₃) at δ 3.732 ppm

- Aromatic protons in the range of δ 6.733-7.487 ppm

Biological Activity Overview

The biological activities of isoxazole derivatives are largely attributed to their ability to interact with various biological targets. The following sections summarize the key findings related to the compound's biological activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several isoxazole compounds, including the target compound, against various bacterial strains. The results demonstrated that:

- Isoxazole derivatives showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The presence of halogen substituents (such as bromine and chlorine) enhanced antibacterial efficacy compared to unsubstituted analogs .

Anti-inflammatory Activity

Isoxazole derivatives have also been studied for their anti-inflammatory properties. Notably:

- Compounds with isoxazole rings demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

- In vitro studies indicated that certain derivatives exhibited selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in various studies:

- A recent study highlighted the ability of specific isoxazole derivatives to induce apoptosis in cancer cell lines. The compound was shown to inhibit cell proliferation effectively with IC₅₀ values indicating significant potency against tumor cells .

- Molecular docking studies revealed that the compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Case Studies and Research Findings

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole?

The compound is synthesized via cyclization and chlorination steps. A typical approach involves:

- Condensation of substituted aromatic aldehydes with hydroxylamine to form oximes .

- Cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield isoxazole intermediates .

- Chlorination of the intermediate with NCS under controlled conditions (room temperature, 4–5 hours) to produce chloromethyl derivatives. Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at 7.2–7.8 ppm, methylene groups at ~4.5 ppm) .

- X-Ray Crystallography : Resolves crystal packing and stereochemistry. For example, the dihedral angle between the isoxazole core and 4-bromophenyl group was measured at 7.16° in a related compound .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- Melting Point Analysis : Validates purity (e.g., 168–172°C for analogous isoxazole derivatives) .

Q. How is reaction purity assessed during synthesis?

- Thin-Layer Chromatography (TLC) monitors reaction completion using solvent systems like ethyl acetate/hexane .

- Recrystallization from ethanol or dichloromethane removes impurities, with yields typically ~65% for chlorinated derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cyclization efficiency?

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl) slow cyclization due to hindered orbital overlap. This is mitigated by using polar aprotic solvents (DMF) to stabilize transition states .

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilicity at the reaction site, promoting cyclization. For example, 3-chlorophenyl groups increase reaction rates compared to non-halogenated analogs .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

- Hydrogen Bonding vs. van der Waals Interactions : Weak C–H⋯O/N contacts observed in X-ray data (3.2–3.5 Å) may conflict with DFT-predicted hydrogen bonds. These discrepancies are resolved by refining torsional angles and validating with Hirshfeld surface analysis .

- Regioselectivity in Cycloaddition : Computational models (e.g., FMO theory) predict dominant regioselectivity in nitrile oxide-alkyne cycloadditions, but experimental outcomes (e.g., 5- vs. 3-substitution) require mechanistic validation via isotopic labeling .

Q. How can reaction conditions be optimized for higher yields in chlorination steps?

- Temperature Control : Prolonged stirring at room temperature (4–5 hours) minimizes side reactions like over-chlorination .

- Reagent Ratios : A 1:1 molar ratio of NCS to substrate ensures complete conversion without excess reagent degradation .

- Solvent Choice : Dichloromethane enhances solubility of chlorinated intermediates, while DMF stabilizes reactive intermediates .

Q. What methodologies elucidate the biological activity of halogenated isoxazole derivatives?

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are conducted via broth microdilution .

- Structure-Activity Relationships (SAR) : Comparing analogs (e.g., 4-bromo vs. 4-methyl) identifies critical substituents for activity. For example, bromine enhances lipophilicity, improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.